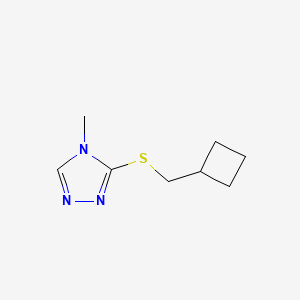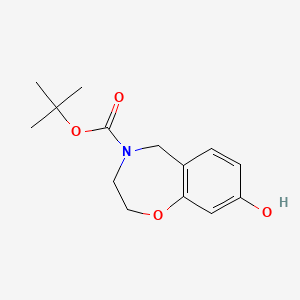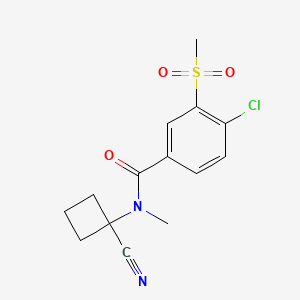
(2,4-Difluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,4-Difluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” is a complex organic compound. It contains a phenyl ring substituted with two fluorine atoms, a piperazine ring, and a trifluoroethyl group. The presence of the ketone group indicates that it is a type of ketone. The compound also includes a hydrochloride, suggesting it is a salt or has been treated with hydrochloric acid .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the trifluoroethyl group, and the attachment of the difluorophenyl group. The exact synthesis process would depend on the starting materials and the specific reactions used .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the phenyl ring would contribute to the overall shape of the molecule. The electronegativity of the fluorine atoms could also influence the molecule’s shape and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the ketone group could make it susceptible to reactions such as nucleophilic addition. The fluorine atoms could also participate in various reactions due to their high electronegativity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its polarity, solubility, and reactivity. The piperazine ring could also influence its properties .
Scientific Research Applications
Synthesis Methods
- Research on the synthesis of similar compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has been conducted using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process, involving amidation, Friedel-Crafts acylation, and hydration, offers a reasonable overall yield and provides insight into efficient synthesis methods for related compounds (Zheng Rui, 2010).
Potential Medicinal Uses
Anticancer and Antituberculosis Properties :
- Derivatives of (2,4-Difluorophenyl)(piperazin-1-yl)methanone have been synthesized and tested for anticancer and antituberculosis activities. Some compounds exhibited significant activities in in vitro studies (S. Mallikarjuna et al., 2014).
Antimicrobial Activity :
- Oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone have shown promising antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Inhibitors for Treatment of Diseases :
- Some compounds structurally related to (2,4-Difluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride have been studied as potential inhibitors for the treatment of type 2 diabetes, indicating the scope for developing new therapeutic agents (Raman K. Sharma et al., 2012).
Material Science Applications
- The compound's derivatives have been explored for their use in applications such as UV absorption in cotton fabrics, demonstrating its potential in material sciences (Zhang Mingzhen, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5N2O.ClH/c14-9-1-2-10(11(15)7-9)12(21)20-5-3-19(4-6-20)8-13(16,17)18;/h1-2,7H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHBUKJAPJBCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=C(C=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/no-structure.png)







![4-(3-Tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)morpholine](/img/structure/B2673649.png)
![4-[(3aS,4R,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2673650.png)
![2,4-dichloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2673653.png)

